N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-29(26,27)23-17-11-6-5-10-16(17)18-14-19(20-12-7-13-28-20)24(22-18)21(25)15-8-3-2-4-9-15/h2-13,19,23H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCROZXMAJPILRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview and Retrosynthetic Analysis
The target compound is a pyrazoline derivative featuring a 2-furyl substituent, a benzoyl group, and a methanesulfonamide moiety. Retrosynthetic analysis suggests fragmentation into three primary intermediates:
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Chalcone precursor : Synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and furfural.
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Pyrazoline core : Formed by cyclization of the chalcone with hydrazine hydrate.
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N-Benzoylated intermediate : Introduced via reaction with benzoyl chloride.
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Methanesulfonamide functionalization : Achieved through sulfonylation using methanesulfonyl chloride .
This approach aligns with methodologies validated for structurally analogous compounds, where furyl groups are incorporated via aldehyde reactants in condensation reactions .
Synthesis of Chalcone Intermediate
The chalcone intermediate, (2E)-1-(2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one, is synthesized through Claisen-Schmidt condensation:
Reaction Conditions
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Reactants : 2-Hydroxyacetophenone (1.0 equiv, 10.0 g, 0.066 mol), furfural (1.2 equiv, 6.4 g, 0.079 mol).
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Catalyst : 40% NaOH (15 mL) in ethanol (150 mL).
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Temperature : Reflux at 80°C for 6 hours.
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Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
Yield : 78% (12.1 g).
Characterization Data :
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IR (KBr) : 1654 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.65–7.23 (m, 4H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 6.51–6.44 (m, 2H, furyl-H) .
Cyclization to Pyrazoline Core
Cyclization of the chalcone with hydrazine hydrate forms the pyrazoline ring:
Reaction Conditions
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Reactants : Chalcone (1.0 equiv, 10.0 g, 0.042 mol), hydrazine hydrate (1.5 equiv, 3.2 mL, 0.063 mol).
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Solvent : Ethanol (100 mL).
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Temperature : Reflux at 70°C for 4 hours.
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Workup : Cooling, filtration, and recrystallization from ethanol .
Yield : 85% (9.4 g).
Characterization Data :
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IR (KBr) : 3280 cm⁻¹ (NH), 1580 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.12 (m, 4H, aromatic), 6.38–6.30 (m, 2H, furyl-H), 4.21 (dd, J = 11.2 Hz, 1H, pyrazoline-H), 3.82 (dd, J = 11.2 Hz, 1H, pyrazoline-H), 3.02 (m, 1H, pyrazoline-H) .
N-Benzoylation of Pyrazoline
Benzoylation introduces the N-benzoyl group using benzoyl chloride:
Reaction Conditions
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Reactants : Pyrazoline (1.0 equiv, 8.0 g, 0.030 mol), benzoyl chloride (1.2 equiv, 4.2 mL, 0.036 mol).
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Base : K₂CO₃ (2.0 equiv, 8.3 g, 0.060 mol).
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Solvent : Dichloromethane (100 mL).
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Temperature : 0°C to room temperature, 2 hours.
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Workup : Washing with NaHCO₃, brine, and silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) .
Yield : 82% (8.9 g).
Characterization Data :
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¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 151.0 (C=N), 142.5–112.4 (aromatic and furyl carbons).
Methanesulfonamide Functionalization
Sulfonylation with methanesulfonyl chloride introduces the methanesulfonamide group:
Reaction Conditions
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Reactants : N-Benzoylated pyrazoline (1.0 equiv, 7.0 g, 0.019 mol), methanesulfonyl chloride (1.5 equiv, 2.2 mL, 0.029 mol).
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Base : Triethylamine (3.0 equiv, 7.9 mL, 0.057 mol).
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Solvent : THF (50 mL).
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Temperature : 0°C to room temperature, 3 hours.
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Workup : Extraction with ethyl acetate, washing with HCl (1M), and recrystallization from ether .
Yield : 75% (6.5 g).
Characterization Data :
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IR (KBr) : 1320 cm⁻¹ (S=O), 1160 cm⁻¹ (S-O).
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.02–7.18 (m, 9H, aromatic and furyl-H), 4.35 (dd, J = 11.6 Hz, 1H), 3.91 (dd, J = 11.6 Hz, 1H), 3.12 (s, 3H, SO₂CH₃) .
Purification and Analytical Validation
Purification Methods :
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients.
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Recrystallization : Ethanol or diethyl ether.
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Residual Pd : <10 ppm, achieved via activated carbon treatment .
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.5% | HPLC |
| Melting Point | 178–180°C | DSC |
| Molecular Weight | 449.5 g/mol | HRMS |
| Residual Solvents | <0.1% (ethanol, dichloromethane) | GC |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-{2-[1-Benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo oxidation reactions, especially at the pyrazole ring, leading to the formation of oxides.
Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety.
Substitution: : The methanesulfonamide group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3.
Reducing agents: : NaBH4, LiAlH4.
Nucleophiles: : Halides, amines.
Major Products
Products include oxidized pyrazole derivatives, reduced benzoyl compounds, and substituted sulfonamide derivatives, each offering distinct properties for further applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
Biologically, N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine
Medicinally, it shows promise in drug development, particularly in designing inhibitors for enzymes linked to disease pathways.
Industry
Industrial applications include its use in materials science for creating high-performance polymers and coatings due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes. The benzoyl and pyrazole groups play critical roles in binding to these targets, altering their activity and triggering downstream effects in cellular pathways.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The pharmacological profile of pyrazoline-sulfonamide derivatives is highly sensitive to substituent variations on the aryl rings and the dihydropyrazole core. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Antiviral Activity
- N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide : Demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) with a docking score of -8.634, outperforming FDA-approved drugs like tecovirimat (-7.703). Key interactions involve hydrogen bonds with Leu631 and Arg634 residues .
Enzyme Inhibition and Cytotoxicity
- 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides : Analogs with hydroxy or methoxy substituents showed potent carbonic anhydrase inhibition (IC50: 8.2–34.7 nM) and selective cytotoxicity against cancer cells .
- Sulfentrazone (Herbicide) : A structurally distinct sulfonamide-triazole hybrid, emphasizing the versatility of sulfonamide moieties in diverse applications .
Biological Activity
N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure combining aromatic and heterocyclic elements, which may facilitate diverse interactions within biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains a benzoyl group, a furyl moiety, and a methanesulfonamide group, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have indicated that it may have antimicrobial effects against certain bacterial strains.
Antitumor Activity
A study published in 2020 evaluated the antitumor effects of similar pyrazole derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit comparable effects due to structural similarities .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 15 |
| Pyrazole Derivative B | HeLa | 10 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In a separate investigation focusing on anti-inflammatory properties, compounds similar to this compound were found to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages .
Antimicrobial Properties
Research conducted on various derivatives revealed that some pyrazole-based compounds exhibited notable antibacterial activity against Gram-positive bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative C | Staphylococcus aureus | 32 |
| Pyrazole Derivative D | Escherichia coli | 64 |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized for improved yield?
- Methodology : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of the 2-furyl group via palladium-catalyzed Suzuki-Miyaura coupling (e.g., using 2-furylboronic acid) .
- Step 3 : Methanesulfonamide attachment via nucleophilic substitution with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency, reduce side products, and improve yields (>20% increase reported in similar pyrazole derivatives) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the pyrazole ring protons (δ 3.5–4.5 ppm for dihydro protons), benzoyl carbonyl (δ ~170 ppm), and sulfonamide groups (δ ~40 ppm for S-CH₃) .
- X-ray Crystallography : Resolves diastereomeric configurations in the 4,5-dihydropyrazole ring and confirms spatial arrangement of substituents (e.g., 2-furyl vs. benzoyl orientation) .
- HRMS : Validates molecular formula (C₂₄H₂₃N₃O₄S, m/z 449.5) and isotopic patterns .
Advanced Research Questions
Q. How do substituents like the 2-furyl group influence the compound’s electronic properties and bioactivity?
- Methodology :
- DFT Calculations : Analyze electron density distribution to predict reactivity at the pyrazole C3 position, where the 2-furyl group donates electron density via resonance .
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in derivatives to assess conjugation effects (e.g., 2-furyl’s π-system extends absorption to ~320 nm) .
- Biological Assays : Replace 2-furyl with other aryl groups (e.g., 3-fluorophenyl or 2-methoxyphenyl ) to correlate substituent polarity with activity (e.g., IC₅₀ changes in enzyme inhibition assays) .
Q. What experimental strategies can address contradictions in reported biological activity data across studies?
- Methodology :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature to minimize assay artifacts .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
- Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts (e.g., unreacted benzoyl intermediates) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target proteins?
- Methodology :
- Molecular Docking : Simulate binding poses with carbonic anhydrase IX (PDB: 3IAI) to prioritize derivatives with optimal hydrogen-bonding interactions (e.g., sulfonamide-SO₂ with Zn²⁺ active site) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to predict off-target effects (e.g., interactions with CA-II isoform) .
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ values) with cytotoxicity (e.g., IC₅₀ against HeLa cells) to prioritize synthetic targets .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
